2,4-Dibromo-6-chlorobenzoic acid
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Overview
Description
2,4-Dibromo-6-chlorobenzoic acid is an organic compound with the molecular formula C7H3Br2ClO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 6 is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-chlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method is the bromination of 2-chlorobenzoic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination and chlorination processes, but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents and by-products are crucial for minimizing waste and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
2,4-Dibromo-6-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,4-Dibromo-6-chlorobenzoic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromobenzoic acid
- 2,6-Dibromobenzoic acid
- 2,4-Dichlorobenzoic acid
- 2,6-Dichlorobenzoic acid
Uniqueness
2,4-Dibromo-6-chlorobenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This combination of halogens can influence the compound’s electronic structure, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
65410-81-3 |
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Molecular Formula |
C7H3Br2ClO2 |
Molecular Weight |
314.36 g/mol |
IUPAC Name |
2,4-dibromo-6-chlorobenzoic acid |
InChI |
InChI=1S/C7H3Br2ClO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
InChI Key |
ZLDNWXCKNRGTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Br)Br |
Origin of Product |
United States |
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